molecular formula C30H50Cl2N2O2 B10859912 Symetine Hydrochloride CAS No. 5585-62-6

Symetine Hydrochloride

Cat. No.: B10859912
CAS No.: 5585-62-6
M. Wt: 541.6 g/mol
InChI Key: AVQAMDIAGIHYPS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Symetine Hydrochloride involves the reaction of cyanoguanidine with 2-methylthioethylamine, followed by the addition of 4-methylimidazole. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure liquid chromatography for purification and quality control. The final product is obtained as a crystalline solid, which is then formulated into various dosage forms such as tablets and oral solutions .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Symetine Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Symetine Hydrochloride competitively inhibits the action of histamine at the histamine H2 receptors located on the basolateral membrane of gastric parietal cells. This inhibition reduces gastric acid secretion, gastric volume, and hydrogen ion concentration. The compound also blocks the activity of cytochrome P-450, which may explain its use in neoadjuvant therapy .

Comparison with Similar Compounds

    Ranitidine: Another histamine H2 receptor antagonist with a similar mechanism of action but a different chemical structure.

    Famotidine: Known for its longer duration of action compared to Symetine Hydrochloride.

    Nizatidine: Similar in function but with fewer drug interactions

Uniqueness: this compound is unique due to its ability to inhibit cytochrome P-450, which is not a common feature among other histamine H2 receptor antagonists. This property makes it useful in certain therapeutic applications where enzyme inhibition is desired .

Properties

CAS No.

5585-62-6

Molecular Formula

C30H50Cl2N2O2

Molecular Weight

541.6 g/mol

IUPAC Name

N-[[4-[2-[4-[[hexyl(methyl)amino]methyl]phenoxy]ethoxy]phenyl]methyl]-N-methylhexan-1-amine;dihydrochloride

InChI

InChI=1S/C30H48N2O2.2ClH/c1-5-7-9-11-21-31(3)25-27-13-17-29(18-14-27)33-23-24-34-30-19-15-28(16-20-30)26-32(4)22-12-10-8-6-2;;/h13-20H,5-12,21-26H2,1-4H3;2*1H

InChI Key

AVQAMDIAGIHYPS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(C)CC1=CC=C(C=C1)OCCOC2=CC=C(C=C2)CN(C)CCCCCC.Cl.Cl

Origin of Product

United States

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